2-Amino-5-chloropyridine-3-sulfonyl chloride
Description
2-Amino-5-chloropyridine-3-sulfonyl chloride (CAS: Not explicitly listed; molecular formula: C₅H₄Cl₂N₂O₂S) is a halogenated pyridine derivative featuring a sulfonyl chloride group at the 3-position and an amino group at the 2-position. It is synthesized via chlorosulfonation of 2-amino-5-chloropyridine (CAS: 1072-98-6, mp 133–136°C) , yielding a beige solid with a melting point of 134–136°C . Key spectroscopic data includes:
- ¹H NMR: δ 8.33 (d, J=2.4 Hz, 1H), 8.04 (d, J=2.4 Hz, 1H), 6.00 (bs, 2H).
- ¹³C NMR: δ 155.1, 152.6, 137.1, 121.6, 120.2.
- HR-MS: [M+H]⁺ m/z 226.9443 .
This compound is notable for its role in catalyst-free oxidative β-functionalization of tertiary amines, forming sulfonylethenamines in moderate yields (44% with 4c) .
Properties
IUPAC Name |
2-amino-5-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(12(7,10)11)5(8)9-2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEATHTWRKQAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598533 | |
| Record name | 2-Amino-5-chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163137-45-9 | |
| Record name | 3-Pyridinesulfonyl chloride, 2-amino-5-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163137-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-chloropyridine-3-sulfonyl chloride | |
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Preparation Methods
Reaction Mechanism and Acidic Medium Requirements
The chlorination of 2-aminopyridine to 2-amino-5-chloropyridine is achieved in a strongly acidic medium with a Hammett acidity function () below -3.5. Under these conditions, the amino group is fully protonated, forming a reactive pyridinium ion that directs electrophilic chlorination to the 5-position via sigma-complex intermediacy (Figure 1). The protonated intermediate stabilizes the transition state, accelerating monochlorination () while suppressing dichlorination ().
Critical Parameters :
-
Acid Choice : Concentrated sulfuric acid (72.4% w/w) is optimal, providing both high acidity and solubility for 2-aminopyridine. Hydrochloric acid (37% w/w) and acetic acid with HCl gas are less effective, yielding 69.4% and 76.3% purity, respectively.
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Chlorinating Agent : Gaseous chlorine () is introduced at a controlled rate (1–2 equivalents) to minimize excess reagent accumulation, which promotes 2-amino-3,5-dichloropyridine formation.
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Temperature : Reactions proceed at -20°C to 25°C, with colder temperatures favoring selectivity.
Exemplary Procedure and Yield Optimization
A representative protocol from US3985759A involves dissolving 0.20 moles of 2-aminopyridine in 72.4% at 25°C, followed by slow gas addition over 2 hours. After stirring for 90 minutes, the mixture is quenched on ice, basified to pH 10 with NaOH, and filtered to isolate 2-amino-5-chloropyridine in 86.8% yield (98.7% purity).
Table 1 : Comparative Chlorination Conditions and Outcomes
| Acid System | (equiv) | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 72.4% | 2.0 | -20–25 | 86.8 | 98.7 |
| 37% HCl | 1.05 | 25–53 | 69.4 | 96.4 |
| Glacial | 1.25 | 10–12 | 76.3 | 92.8 |
Sulfonation and Conversion to 3-Sulfonyl Chloride
Sulfonation Strategies for 3-Position Functionalization
Sulfonation of 2-amino-5-chloropyridine targets the 3-position, leveraging the amino group’s ortho/para-directing influence and the chloro group’s meta-directing effects. Two primary methods are employed:
Direct Chlorosulfonation
Chlorosulfonic acid () introduces the sulfonyl chloride group in a single step. The reaction proceeds via electrophilic aromatic substitution, with the amino group enhancing reactivity at the 3-position.
Procedure :
Sequential Sulfonation and Chlorination
Alternative routes involve sulfonic acid formation followed by chlorination:
Diazotization-Sulfonation Hybrid Approach
A modified method adapted from Hogan et al. employs diazotization to activate the ring for sulfonation:
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Diazotize 2-amino-5-chloropyridine with at -5°C.
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React the diazonium salt with in -catalyzed conditions to install the sulfonyl chloride group.
Key Insight : Maintaining temperatures below 0°C prevents diazonium salt decomposition, achieving 44–76% yields.
Byproduct Analysis and Mitigation
Over-Chlorination in Step 1
Excess or prolonged reaction times (>90 minutes) favor 2-amino-3,5-dichloropyridine formation. Mitigation strategies include:
Sulfonation Byproducts
Competing sulfonation at the 4-position (para to amino) occurs in weakly acidic media. Enhancing acidity () and using directing groups (e.g., ) suppress this side reaction.
Applications and Derivative Synthesis
2-Amino-5-chloropyridine-3-sulfonyl chloride serves as a precursor for herbicides and pharmaceuticals. For example, nitration and acylation yield imidazo-pyridine herbicides, while coupling with amines produces sulfonamide drugs.
Output: Monochlorination yield: 86.5%
"The use of strongly acidic media is pivotal to suppress dichlorination, enabling industrial-scale production of 2-amino-5-chloropyridine." — US3985759A .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Tertiary amines in the presence of air can react with this compound to produce sulfonylethenamines.
Substitution: Reagents like primary or secondary amines can be used under basic conditions to form sulfonamides.
Major Products:
Sulfonylethenamines: Formed through oxidative reactions with tertiary amines.
Sulfonamides: Produced via substitution reactions with primary or secondary amines.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 2-amino-5-chloropyridine-3-sulfonyl chloride typically involves chlorination reactions in strongly acidic media, which enhances selectivity and yield. For instance, a process described in a patent highlights the reaction of 2-aminopyridine with chlorinating agents to produce the desired sulfonyl chloride with minimal by-products .
Pharmaceutical Development
This compound is notably used in the synthesis of pharmaceuticals. Its ability to introduce sulfonamide groups makes it valuable for developing drugs targeting various biological pathways. For example, compounds derived from this sulfonyl chloride have shown potential as inhibitors of PI3Kα kinase, an important target in cancer therapy. Two synthesized isomers demonstrated IC values of 1.08 μM and 2.69 μM, indicating their efficacy as antitumor agents .
Agrochemical Synthesis
The compound serves as an intermediate in the production of herbicides and pesticides. Its derivatives can be modified to enhance herbicidal activity, making it crucial for agricultural applications . The synthesis of related compounds has been documented to yield effective herbicides through nitration and acylation processes that leverage the reactivity of the sulfonyl chloride group .
Organic Synthesis
In organic chemistry, this compound acts as a reagent for introducing sulfonyl groups into various organic molecules. This property is exploited in synthesizing dyes and other functional materials, expanding its applicability beyond pharmaceuticals and agrochemicals .
Data Table: Applications Summary
Case Study 1: Antitumor Activity
A study synthesized several derivatives of this compound to evaluate their binding affinity to PI3Kα kinase. The results indicated that specific stereoisomers exhibited significant inhibition, suggesting their potential as therapeutic agents against cancer .
Case Study 2: Herbicide Development
Research involving the modification of this compound led to the creation of novel herbicides that demonstrated improved efficacy against common agricultural pests. The synthesis involved nitration followed by acylation, showcasing the compound's versatility in agrochemical applications .
Mechanism of Action
The mechanism of action of 2-Amino-5-chloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to act as an electrophile in substitution reactions. Additionally, the amino group enhances its nucleophilicity, making it reactive towards electrophiles. This dual functionality enables the compound to participate in a variety of chemical transformations, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen-Substituted Analogs
2-Amino-5-bromopyridine-3-sulfonyl chloride (CAS: Not listed; C₅H₄BrClN₂O₂S) and 2-amino-5-fluoropyridine-3-sulfonyl chloride (CAS: Not listed; C₅H₄FClN₂O₂S) are direct halogen analogs. Their reactivity in sulfonylethenamine synthesis varies significantly:
| Compound | Substituent | Reaction Yield | Key Observation |
|---|---|---|---|
| 4c (Chloro derivative) | Cl | 44% | Optimal reactivity |
| 4d (Bromo derivative) | Br | 41% | Slightly reduced yield vs. Cl |
| 4b (Fluoro derivative) | F | 17% | Poor reactivity, extended time |
The decreased yield with fluorine (4b) is attributed to its weaker electron-withdrawing effect compared to Cl/Br, reducing sulfonyl chloride electrophilicity. Bromine’s bulkiness (4d) may introduce steric hindrance, marginally lowering efficiency vs. 4c .
Substituent Variants: Amino vs. Methoxy
5-Chloro-2-methoxypyridine-3-sulfonyl chloride (CAS: 1261451-92-6; C₆H₅Cl₂NO₃S) replaces the amino group with a methoxy (-OCH₃) group. This substitution drastically alters electronic properties:
- Methoxy group (-OCH₃) : Stronger electron-donating effect, deactivating the sulfonyl chloride group and reducing reactivity in electrophilic reactions .
No direct yield data is available for this compound, but its reduced electrophilicity limits utility in reactions requiring active sulfonyl chloride participation.
Heterocyclic Variants: Pyridine vs. Pyrimidine
2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride (CAS: 1823366-80-8; C₅H₂ClF₃N₂O₂S) replaces the pyridine ring with a pyrimidine system. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing sulfonyl chloride reactivity. However, the pyrimidine ring’s electronic effects and steric profile differ from pyridine, making this compound more suited for specialized applications (e.g., medicinal chemistry intermediates) .
Data Table: Comparative Properties
Biological Activity
2-Amino-5-chloropyridine-3-sulfonyl chloride is a pyridine derivative with significant potential in medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of an amino group, a chlorine atom, and a sulfonyl chloride moiety, allows for diverse interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.
- Molecular Formula : C5H6ClN3O2S
- Molecular Weight : 207.64 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves chlorination reactions of 2-amino-3-pyridinesulfonamide using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are crucial for achieving high yields and purity levels, often utilizing solvents like dichloromethane under controlled conditions.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The amino and sulfonamide groups can form hydrogen bonds and other non-covalent interactions with active sites on enzymes and receptors, leading to inhibition or modulation of their functions. The presence of the chlorine atom enhances binding affinity and specificity towards certain targets .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of related sulfonamide compounds, indicating potential efficacy against both Gram-positive and Gram-negative bacteria. For example, synthesized derivatives have shown promising results against strains such as Escherichia coli and Staphylococcus aureus, with measured minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. In vitro studies have demonstrated its ability to inhibit specific aminoacyl-tRNA synthetases (aaRS), which are critical for protein synthesis in bacteria. The inhibition potency varies among different enzyme classes, with some derivatives exhibiting nanomolar affinities .
Case Studies
- Antibacterial Screening :
-
Enzyme Interaction Studies :
- Another research focused on the interaction of related compounds with class I aaRS enzymes. The findings revealed that certain derivatives had significantly lower inhibitory activities compared to original analogs but still provided insights into structure-activity relationships (SAR) that could guide future drug design .
Comparative Analysis
| Compound | Antibacterial Activity | Enzyme Inhibition | Notes |
|---|---|---|---|
| This compound | Moderate (MIC: ~7.81 µg/mL) | High affinity for aaRS | Effective against E. coli |
| 2-Amino-5-bromopyridine-3-sulfonamide | Variable | Moderate | Similar structure; different halogen |
| 2-Amino-5-fluoropyridine-3-sulfonamide | High | Low | Enhanced reactivity due to fluorine |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-5-chloropyridine-3-sulfonyl chloride, and how can reaction efficiency be optimized?
- Synthesis typically involves sequential chlorination and sulfonylation of pyridine derivatives. A common approach is to start with 2-aminopyridine, followed by selective chlorination at the 5-position using reagents like POCl₃ or Cl₂ under controlled conditions. Subsequent sulfonylation at the 3-position can be achieved using chlorosulfonic acid. Optimization requires monitoring reaction temperature (60–80°C for sulfonylation) and stoichiometric ratios to minimize byproducts like over-chlorinated derivatives .
Q. What analytical techniques are essential for characterizing this compound, and how should data inconsistencies be resolved?
- Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
- FT-IR to identify sulfonyl chloride (-SO₂Cl) stretches (~1370 cm⁻¹ and 1170 cm⁻¹).
- Mass spectrometry (ESI/HRMS) for molecular ion validation.
- X-ray crystallography (e.g., SHELXL ) for structural elucidation.
- Discrepancies in melting points or spectral data may arise from impurities or polymorphic forms. Recrystallization in anhydrous ethanol or toluene and repeated characterization are advised .
Q. How should researchers handle and store this compound to ensure stability?
- Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl chloride group. Use desiccants like silica gel to mitigate moisture ingress. Always handle in a fume hood with PPE (gloves, goggles) due to its irritant properties .
Advanced Research Questions
Q. What strategies can be employed to study the compound’s reactivity in nucleophilic substitution reactions, and how do electronic effects influence outcomes?
- The sulfonyl chloride group is highly electrophilic, making it reactive toward amines, alcohols, and thiols. Kinetic studies using DFT calculations can predict regioselectivity, while Hammett plots may correlate substituent effects with reaction rates. For example, coupling with aryl amines proceeds via a two-step mechanism: initial nucleophilic attack at sulfur, followed by chloride elimination. Steric hindrance at the 5-chloro position may slow reactivity, necessitating elevated temperatures (80–100°C) .
Q. How can hydrogen-bonding patterns in crystalline forms of this compound be systematically analyzed?
- Apply graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., D–H···A motifs) using X-ray diffraction data. The amino group at position 2 often acts as a donor, forming N–H···O bonds with sulfonyl oxygen acceptors. Use software like Mercury or CrystalExplorer to map interaction networks, which are critical for understanding crystal packing and stability .
Q. What computational methods are suitable for predicting thermodynamic stability and degradation pathways?
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate bond dissociation energies (BDEs) and identify labile sites (e.g., S–Cl bond). Molecular dynamics simulations can model hydrolysis in aqueous environments, revealing intermediates like sulfonic acids. Compare results with experimental TGA/DSC data to validate decomposition thresholds .
Q. How can researchers address low yields in cross-coupling reactions involving this sulfonyl chloride?
- Low yields may stem from:
- Catalyst poisoning : Use Pd(PPh₃)₄ with chelating ligands (e.g., Xantphos) to enhance stability.
- Side reactions : Add scavengers (molecular sieves) to absorb HCl byproducts.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may accelerate hydrolysis; balance with toluene/THF mixtures. Monitor progress via LC-MS .
Q. What crystallographic challenges arise when resolving structures of derivatives, and how can twinning be managed?
- Derivatives may exhibit twinning due to flexible sulfonyl groups. Use SHELXD for initial phase solutions and SHELXL for refinement with TWIN/BASF commands. High-resolution data (≤0.8 Å) and careful indexing of reciprocal space are critical. For ambiguous cases, compare simulated and experimental powder XRD patterns .
Methodological Notes
- Contradictory Data : If reported melting points (e.g., 133–136°C for 2-amino-5-chloropyridine vs. observed values) conflict, verify purity via HPLC (C18 column, acetonitrile/water gradient) and consider polymorph screening.
- Safety Protocols : Refer to SDS guidelines (e.g., Sigma-Aldrich ) for spill management and waste disposal. Neutralize sulfonyl chloride residues with sodium bicarbonate before disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
